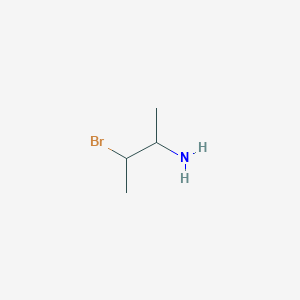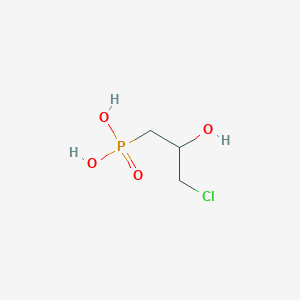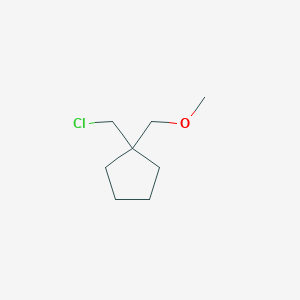
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol typically involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. One common method includes the use of lithium aluminum hydride in tetrahydrofuran at room temperature, followed by the addition of water and sodium sulfate to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Further reduction can modify the imidazole ring or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of amino-imidazole derivatives.
科学研究应用
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme function and inhibition.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action for 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to reduce stomach acid.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-amino-2-methyl-1-(1-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-11(2)5-10-7/h4-6,8,12H,3,9H2,1-2H3 |
InChI 键 |
VGJGICVHDBIRNB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1=CN(C=N1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)


![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)


amine](/img/structure/B13189115.png)


